3-(Trifluoromethoxy)benzylamine
Overview
Description
3-(Trifluoromethoxy)benzylamine is a chemical compound with the molecular formula C8H8F3NO. It is a colorless liquid with a distinct smell and is primarily used as an intermediate in organic synthesis . The compound is known for its unique trifluoromethoxy group, which imparts special properties to the molecule, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzylamine typically involves the reaction of an aromatic amine with trifluoromethanol under alkaline conditions . This method ensures a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that utilize readily available precursors and efficient reaction conditions. The use of cesium fluoride as a fluorine source in combination with organic precursors is one such method that has been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like halides and catalysts under controlled temperatures.
Coupling Reactions: Often use palladium or nickel catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Scientific Research Applications
3-(Trifluoromethoxy)benzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethoxy)benzylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological activity . The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzylamine: Similar but with the trifluoromethoxy group in the para position.
4-Fluorobenzylamine: Contains a single fluorine atom instead of a trifluoromethoxy group.
Uniqueness: 3-(Trifluoromethoxy)benzylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, reactivity, and potential for use in various applications compared to its analogs .
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUHSXMDIWJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239253 | |
Record name | 3-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-75-1 | |
Record name | 3-(Trifluoromethoxy)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093071751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93071-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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